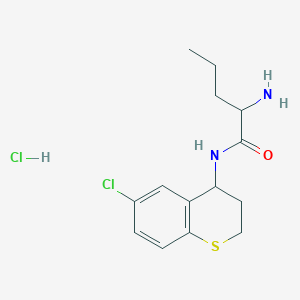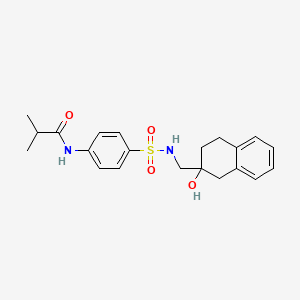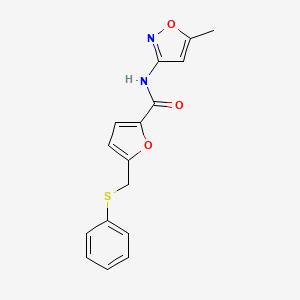
2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom, a methoxy group, and a pyridin-2-ylazetidin-3-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxy-substituted benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a benzaldehyde or benzoic acid derivative, while substitution of the bromine atom can produce various substituted benzamides .
Aplicaciones Científicas De Investigación
2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylazetidin-3-yl moiety is known to interact with certain biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Similar in structure but lacks the pyridin-2-ylazetidin-3-yl group.
2-Bromo-6-methylpyridine: Contains a bromine and a methyl group on a pyridine ring but lacks the benzamide core.
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Similar in structure but with a dimethylbenzylamine group instead of the pyridin-2-ylazetidin-3-yl moiety .
Uniqueness
2-Bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is unique due to its combination of a bromine-substituted benzamide core with a pyridin-2-ylazetidin-3-yl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Propiedades
IUPAC Name |
2-bromo-5-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-20(12-10-21(11-12)16-5-3-4-8-19-16)17(22)14-9-13(23-2)6-7-15(14)18/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLWHIWZBGDLLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-sulfonamide](/img/structure/B2409940.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)-4-fluorobenzamide](/img/structure/B2409942.png)

![[(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate](/img/structure/B2409946.png)
![4-{[4-(Propan-2-yl)phenyl]methyl}piperidine](/img/structure/B2409947.png)


![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2409952.png)



![2-(3-methyl-2,6-dioxo-8-{[4-(propan-2-yl)phenyl]amino}-2,3,6,7-tetrahydro-1H-purin-7-yl)acetic acid](/img/structure/B2409961.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2409962.png)

